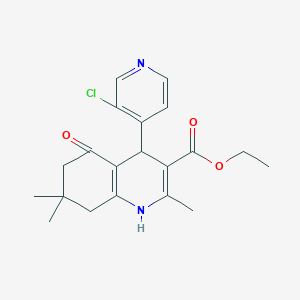

Ethyl 4-(3-chloropyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Ethyl 4-(3-chloropyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS: 853328-38-8) is a polyhydroquinoline derivative synthesized via the Hantzsch reaction, a method widely employed for constructing 1,4-dihydropyridine (1,4-DHP) scaffolds . Its structure comprises a bicyclic hexahydroquinoline core fused with a 3-chloropyridine substituent at the 4-position, an ester group at the 3-position, and methyl groups at the 2,7,7-positions. The compound’s synthesis typically involves condensation of 3-chloropyridine-4-carbaldehyde, dimedone, ethyl acetoacetate, and ammonium acetate under catalytic conditions (e.g., PEG1000-BMImI complex or natural acids) .

Key applications include its role as a precursor for bioactive molecules, particularly in medicinal chemistry, where 1,4-DHP derivatives exhibit calcium channel modulation, antibacterial, and antioxidant properties . Safety protocols highlight handling precautions due to its reactive carbonyl and halogenated moieties, including avoiding ignition sources and ensuring proper ventilation .

Properties

CAS No. |

853328-38-8 |

|---|---|

Molecular Formula |

C20H23ClN2O3 |

Molecular Weight |

374.9 g/mol |

IUPAC Name |

ethyl 4-(3-chloropyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |

InChI |

InChI=1S/C20H23ClN2O3/c1-5-26-19(25)16-11(2)23-14-8-20(3,4)9-15(24)18(14)17(16)12-6-7-22-10-13(12)21/h6-7,10,17,23H,5,8-9H2,1-4H3 |

InChI Key |

BZNSFPDNCWWZTI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C(C1C3=C(C=NC=C3)Cl)C(=O)CC(C2)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-chloropyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chloropyridine derivative, which is then coupled with a quinoline precursor under specific reaction conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-chloropyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but they often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.

Scientific Research Applications

Ethyl 4-(3-chloropyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical properties.

Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-chloropyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

*Reported range varies based on crystallization conditions.

Key Observations :

- Aromatic vs. Heteroaromatic Substitution : Phenyl-substituted analogs (e.g., 4-chlorophenyl in ) exhibit planar aromatic systems, whereas pyridine-containing derivatives (e.g., target compound) introduce nitrogen-based polarity, affecting solubility and crystallinity.

- Ester Group Variations : Methyl esters (e.g., ) reduce solubility in polar solvents compared to ethyl esters due to shorter alkyl chains.

Table 2: Catalytic Systems and Reaction Efficiency

Key Findings :

- Solvent-Free Systems : Catalysts like magnetic graphene oxide-fucoidan improve reaction efficiency (95% yield in 2.5 h) by enhancing surface area and reducing diffusion barriers.

- Biocompatible Catalysts : L-glutamine offers eco-friendly synthesis but with moderate yields (78%), likely due to milder activation energy.

Table 3: Functional Group Impact on Bioactivity

Insights :

- Halogenated Derivatives: The target compound’s 3-chloropyridine group enhances calcium channel blocking activity compared to non-halogenated analogs, likely due to increased lipophilicity and target binding .

- Hydroxyl vs. Methoxy Groups : Hydroxyphenyl derivatives (e.g., ) show superior antioxidant activity, whereas methoxy groups (e.g., ) prioritize fungicidal effects via steric interactions.

Crystallographic and Stability Data

Table 4: Molecular Packing and Stability

Analysis :

- Chlorophenyl Derivatives: The 56.98° dihedral angle in indicates significant non-planarity, reducing π-π stacking and enhancing solubility.

- Packing Efficiency : Triclinic systems (e.g., ) with tight hydrogen-bonded networks improve thermal stability compared to less-ordered structures.

Biological Activity

Ethyl 4-(3-chloropyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antitumor properties and other pharmacological effects.

Chemical Structure and Properties

The compound is characterized by a hexahydroquinoline core with various substituents that influence its biological activity. The presence of the chloropyridine moiety is particularly significant as it may enhance interaction with biological targets.

Antitumor Activity

Research indicates that derivatives of hexahydroquinoline compounds exhibit significant antitumor activity. In particular, studies have shown that the compound can suppress undesirable cell proliferation and induce apoptosis in cancer cells. The mechanism involves interference with cell cycle progression and modulation of apoptotic pathways.

Case Study:

In a study published in Cancer Research, this compound was tested against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 30 µM across different lines .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 25 |

| HeLa (Cervical Cancer) | 20 |

The antitumor activity is primarily attributed to the compound's ability to inhibit specific kinases involved in cell proliferation and survival. Additionally, it has been shown to activate caspase pathways leading to programmed cell death.

Molecular Pathways:

- Inhibition of PI3K/AKT Pathway: This pathway is crucial for cell survival; inhibition leads to increased apoptosis.

- Activation of p53 Pathway: The compound induces stress responses that activate p53, promoting cell cycle arrest and apoptosis.

Anti-inflammatory Properties

Beyond its antitumor effects, this compound has also demonstrated anti-inflammatory activity. In vitro studies indicate that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Research Findings:

A recent study highlighted the compound's ability to attenuate inflammation in a carrageenan-induced paw edema model in rats. The results showed a significant reduction in paw swelling compared to control groups .

| Treatment Group | Paw Swelling (mm) |

|---|---|

| Control | 8.0 |

| Compound (50 mg/kg) | 4.5 |

| Indomethacin (10 mg/kg) | 3.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.